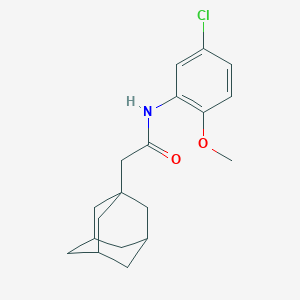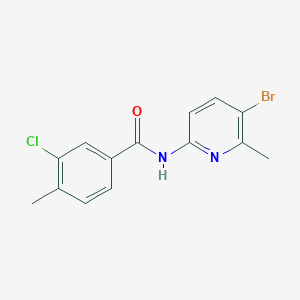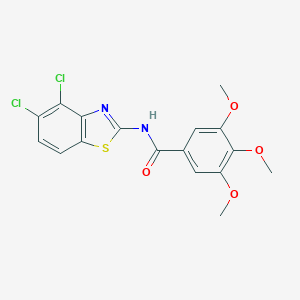![molecular formula C21H13ClN2O4 B251304 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251304.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a key role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide exerts its anticancer activity by inhibiting the activity of EGFR tyrosine kinase. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the phosphorylation of EGFR and its downstream signaling molecules, such as AKT and ERK. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for EGFR tyrosine kinase. This allows for the selective inhibition of EGFR signaling pathways, without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity to normal cells, as EGFR is also expressed in normal cells. Therefore, careful dose optimization and toxicity studies are required to ensure the safety of this compound in clinical use.
Direcciones Futuras
There are several future directions for the development of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide as an anticancer agent. One direction is the combination of this compound with other anticancer drugs to enhance its efficacy. Another direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Furthermore, the use of this compound in combination with other targeted therapies, such as immune checkpoint inhibitors, may provide a promising approach for cancer treatment.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 1,3-benzodioxole-5-carboxylic acid, which is then coupled with 4-chloro-3-nitrophenylamine to form the corresponding amide. The nitro group is then reduced to an amino group, and the resulting compound is coupled with 2-amino-6-chlorobenzoxazole to form this compound.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In vivo studies using animal models have also demonstrated the antitumor activity of this compound. Furthermore, this compound has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.
Propiedades
Fórmula molecular |
C21H13ClN2O4 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H13ClN2O4/c22-15-7-6-13(10-14(15)21-24-16-3-1-2-4-17(16)28-21)23-20(25)12-5-8-18-19(9-12)27-11-26-18/h1-10H,11H2,(H,23,25) |
Clave InChI |
CBUFEQKBJPNBRS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-adamantylacetyl)-N'-[4-(4-methyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251222.png)
![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)


![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)

![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

